2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one
CAS No.: 2097858-85-8
Cat. No.: VC4370413
Molecular Formula: C16H19N3O3S
Molecular Weight: 333.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097858-85-8 |
|---|---|
| Molecular Formula | C16H19N3O3S |
| Molecular Weight | 333.41 |
| IUPAC Name | 2-(4-ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C16H19N3O3S/c1-2-21-13-5-3-12(4-6-13)9-16(20)19-8-7-14(11-19)22-15-10-17-23-18-15/h3-6,10,14H,2,7-9,11H2,1H3 |
| Standard InChI Key | UAEWRVLMCWXDKS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NSN=C3 |
Introduction
2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound with a complex structure that includes a thiadiazole ring, a pyrrolidine moiety, and an ethoxy-substituted phenyl group. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and structural features that may enhance its interaction with biological targets.
Synthesis and Reactivity
The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring and the incorporation of the pyrrolidine and ethoxyphenyl moieties. The reactivity of this compound can be attributed to the presence of multiple functional groups, which may participate in various chemical reactions such as nucleophilic substitutions and condensations.
Biological Activities and Potential Applications
Compounds containing thiadiazole rings have been reported to exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of 2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one may enhance its interaction with specific biological targets, potentially leading to applications in drug development.
| Compound Feature | Potential Biological Activity |
|---|---|
| Thiadiazole Ring | Antimicrobial, Anticancer, Anti-inflammatory |
| Ethoxyphenyl Group | Enhanced Lipophilicity and Bioavailability |
| Pyrrolidine Moiety | Interaction with Enzymes or Receptors |
Research Findings and Future Directions
Research on compounds with similar structures suggests that they can act as enzyme inhibitors or modulators of biochemical pathways. Molecular docking studies are essential for predicting the binding affinities of these compounds to specific molecular targets. Further investigation into the biological activities and pharmacokinetic properties of 2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one is needed to fully explore its potential applications.
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